Array ( [bid] => 177675 )
-Iodo-3-(trifluoromethoxy)benzene serves as a valuable building block for the synthesis of novel bioactive molecules with diverse therapeutic potential. The presence of the iodine atom facilitates further chemical transformations through various coupling reactions, enabling the incorporation of other functional groups crucial for biological activity. Studies have explored its application in the synthesis of:
The unique properties of 1-Iodo-3-(trifluoromethoxy)benzene, including its electronic structure and potential for self-assembly, make it a promising candidate for various material science applications:
1-Iodo-3-(trifluoromethoxy)benzene, with the chemical formula C₇H₄F₃IO and CAS number 401-81-0, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a benzene ring. The molecular weight of this compound is approximately 272.01 g/mol. It is also known by several synonyms, including m-Iodobenzotrifluoride and 3-Iodobenzotrifluoride . The structure features a benzene ring where the iodine atom is positioned at the meta position relative to the trifluoromethoxy substituent.
There is no current information available regarding a specific mechanism of action for 1-Iodo-3-(trifluoromethoxy)benzene in biological systems.
The biological activity of 1-Iodo-3-(trifluoromethoxy)benzene has been studied concerning its interaction with cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and toxicity profiles of co-administered drugs.
Several synthesis methods exist for producing 1-Iodo-3-(trifluoromethoxy)benzene:
1-Iodo-3-(trifluoromethoxy)benzene finds applications across various fields:
Interaction studies involving 1-Iodo-3-(trifluoromethoxy)benzene have primarily focused on its inhibitory effects on cytochrome P450 enzymes. Such studies are crucial for understanding potential drug-drug interactions and the compound's role in metabolic pathways. Its inhibition of CYP1A2 and CYP2D6 suggests that it may alter the metabolism of certain pharmaceuticals, necessitating further investigation into its pharmacological implications .
Several compounds share structural similarities with 1-Iodo-3-(trifluoromethoxy)benzene. A comparison highlights their unique characteristics:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | 1.00 | Contains two trifluoromethyl groups |
| 1-Iodo-2-(trifluoromethyl)benzene | 444-29-1 | 0.91 | Iodine at ortho position relative to trifluoromethyl group |
| 1-(Difluoromethyl)-4-iodobenzene | 1214372-82-3 | 0.95 | Contains difluoromethyl instead of trifluoromethoxy |
| 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | 59382-39-7 | 0.85 | Contains a fluorine atom instead of iodine |
These comparisons illustrate how structural variations influence the chemical reactivity and biological activity of these compounds, underscoring the uniqueness of 1-Iodo-3-(trifluoromethoxy)benzene within this class of chemicals .
Irritant